molecular formula C18H22N6O2S B12183319 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

Cat. No.: B12183319
M. Wt: 386.5 g/mol
InChI Key: HMOKZGUUWIBWCQ-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a chemical compound provided for research and development purposes. It has a molecular formula of C 18 H 22 N 6 O 2 S and a molecular weight of 386.47 g/mol . Its structure features a benzotriazinone moiety linked to a substituted 1,3,4-thiadiazole ring via a hexanamide chain, suggesting potential as a building block or intermediate in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in exploratory studies, including but not limited to, the screening of bioactive molecules and the synthesis of more complex derivatives. This product is strictly For Research Use Only and is not intended for human or animal consumption.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C18H22N6O2S/c1-12(2)16-21-22-18(27-16)19-15(25)10-4-3-7-11-24-17(26)13-8-5-6-9-14(13)20-23-24/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,19,22,25)

InChI Key

HMOKZGUUWIBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The benzotriazinone core is synthesized via cyclization of 2-aminobenzonitrile derivatives. A representative protocol involves:

  • Nitration : Treatment of 2-aminobenzonitrile with nitric acid/sulfuric acid to introduce a nitro group.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine.

  • Cyclization : Reaction with phosgene or triphosgene in dichloromethane to form the benzotriazinone ring.

Example Protocol

StepReagents/ConditionsYieldPurity
NitrationHNO₃/H₂SO₄, 0°C, 2 hr85%90%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 4 hr92%95%
CyclizationTriphosgene, DCM, 40°C, 6 hr78%88%

Functionalization with Hexanoic Acid

The hexanoic acid linker is introduced via amide coupling:

  • Activation : React 4-oxo-1,2,3-benzotriazin-3(4H)-ylamine with hexanoyl chloride in THF using triethylamine as a base.

  • Isolation : Precipitation in ice-water yields the carboxylic acid intermediate.

Optimization Note : Excess hexanoyl chloride (1.5 eq) improves yield to 82%.

Synthesis of (2Z)-5-Isopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

Thiadiazole Ring Formation

The thiadiazole moiety is synthesized via cyclocondensation:

  • Thiosemicarbazide Preparation : React isopropyl hydrazine with carbon disulfide in ethanol.

  • Cyclization : Treat with acetyl chloride at 60°C to form the thiadiazole ring.

Critical Parameter : Maintaining anhydrous conditions prevents hydrolysis of intermediates.

Stereochemical Control

The Z-configuration is achieved by:

  • Low-temperature crystallization from hexane/ethyl acetate.

  • HPLC purification using a chiral column (e.g., Chiralpak IA).

Yield : 68% after stereochemical purification.

Amide Coupling of Intermediates

Carbodiimide-Mediated Coupling

The final step involves coupling the benzotriazinone-hexanoic acid with the thiadiazolylidene amine:

  • Activation : Mix the carboxylic acid with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 30 minutes.

  • Coupling : Add the amine (1.05 eq) and stir at 25°C for 12 hr.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica gel chromatography.

Yield and Purity :

Coupling AgentSolventTemp (°C)YieldPurity
EDCl/HOBtDMF2575%94%
DCC/DMAPCH₂Cl₂068%90%

Microwave-Assisted Coupling

Alternative protocols using microwave irradiation (100°C, 30 min) reduce reaction time but require stringent temperature control to prevent epimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzotriazinone H), 2.98 (m, 1H, isopropyl CH), 1.26 (d, 6H, isopropyl CH₃).

  • HRMS : m/z 457.1843 [M+H]⁺ (calc. 457.1839).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity for optimized batches.

Scale-Up Challenges and Industrial Feasibility

Cost Analysis

  • EDCl/HOBt : Cost-effective for small-scale synthesis but expensive for industrial production.

  • Alternative Reagents : T3P® (propylphosphonic anhydride) reduces side reactions at scale.

Environmental Impact

  • Solvent Recovery : DMF and THF are recycled via distillation (90% recovery rate).

  • Waste Streams : Neutralization of acidic/byproduct streams minimizes environmental toxicity .

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Compounds 4g and 4h demonstrate that electron-withdrawing groups (e.g., Cl) or bulky substituents (e.g., methylphenyl) on the thiadiazole ring modulate solubility and electronic properties.

Analogues with Alternative Heterocyclic Cores

Compound Name Heterocyclic Core Molecular Weight Key Functional Groups Reported Bioactivity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole hybrid 348.39 Benzamide, isoxazole Not reported
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Pyridine-thiadiazole hybrid 444.52 Benzoylimino, nicotinic ester Not reported
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-azepine hybrid Not reported Methoxyphenyl, hydrazine Cardioprotective (surpasses Levocarnitine)

Key Observations :

  • The thiazole-azepine hybrid highlights the importance of nitrogen-rich cores in cardiovascular activity, suggesting possible therapeutic avenues for the parent compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The benzotriazinone moiety is critical for π-π stacking interactions in enzyme binding, as seen in related heterocycles . Thiadiazole substituents (e.g., isopropyl vs. cyclopropyl) influence steric and electronic profiles, affecting bioavailability .
  • Biological Potential: While direct bioactivity data for the parent compound are lacking, analogs like the thiazole-azepine hybrid demonstrate cardioprotective effects, suggesting possible applications in cardiovascular drug discovery.
  • Synthetic Challenges :

    • Achieving regioselectivity in thiadiazole functionalization remains a hurdle, as seen in the synthesis of 4g and 4h .

Biological Activity

The compound 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzotriazine moiety and a thiadiazole component. Its molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The presence of both nitrogen and sulfur heteroatoms in the structure suggests potential interactions with biological macromolecules.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant antimicrobial and anticancer properties. The benzotriazine derivatives are particularly known for their ability to interact with DNA and proteins, potentially inducing apoptosis in cancer cells.

Antimicrobial Activity

Research has shown that compounds similar to benzotriazine derivatives often display antimicrobial activity against various strains of bacteria and fungi. For instance, studies evaluating the activity of related compounds against Escherichia coli and Staphylococcus aureus have demonstrated varying degrees of effectiveness. The minimum inhibitory concentrations (MIC) for these compounds are critical for assessing their potential as antimicrobial agents.

CompoundMIC (µg/ml)Activity
Compound A5.0Moderate
Compound B10.0Weak
Compound C2.0Strong

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase
HepG218DNA intercalation leading to damage

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the effects of similar benzotriazine derivatives on various cancer cell lines. It was found that these compounds could significantly reduce cell viability in a dose-dependent manner, with some derivatives showing IC50 values below 20 µM .
  • Antimicrobial Evaluation : Another research article focused on the antimicrobial properties of benzotriazine derivatives against both Gram-positive and Gram-negative bacteria. The study highlighted that certain modifications in the chemical structure enhanced antimicrobial efficacy, suggesting a structure-activity relationship .

The proposed mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : The ability to intercalate into DNA strands may lead to disruption in replication and transcription processes.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism can result in reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells may trigger apoptotic pathways.

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